Benzenesulfenic acid methyl ester physical and chemical properties
Benzenesulfenic acid methyl ester physical and chemical properties
Title: Benzenesulfenic Acid Methyl Ester (Methyl Benzenesulfenate): A Comprehensive Technical Guide on Physical and Chemical Properties
Executive Summary
Benzenesulfenic acid methyl ester (commonly known as methyl benzenesulfenate) is a highly versatile, electrophilic sulfenylating reagent utilized extensively in complex organic synthesis and drug development. Unlike its highly unstable free acid counterpart (benzenesulfenic acid), the methyl ester exhibits sufficient stability for isolation and controlled reactivity[1]. It serves as a critical linchpin in the synthesis of unsymmetric sulfoxides via the Thio-Arbuzov reaction[2][3] and acts as a potent initiator for biomimetic polyene cascade cyclizations through episulfonium ion intermediates[4][5]. This whitepaper details its physical properties, chemical reactivity, mechanistic pathways, and provides field-proven, self-validating experimental protocols for its synthesis and application.
Structural Identity and Physical Properties
Methyl benzenesulfenate is an organosulfur compound characterized by the presence of a divalent sulfur atom bonded to a phenyl ring and a methoxy group. The polarization of the S–O bond dictates its dual reactivity profile, allowing the sulfur atom to act as both an electrophile (when activated by Lewis acids) and a nucleophile (in the presence of alkyl halides)[2][5].
Table 1: Physical and Structural Properties
| Property | Value / Description |
|---|---|
| Chemical Name | Benzenesulfenic acid methyl ester |
| Synonyms | Methyl benzenesulfenate; Methoxy-phenyl-sulfane |
| CAS Registry Number | 28715-70-0[6] |
| Molecular Formula | C7H8OS |
| Molecular Weight | 140.20 g/mol |
| Appearance | Light yellow to deep yellow liquid[7][8] |
| Boiling Point | ~ 80–85 °C (under reduced pressure, e.g., 0.1 mmHg) |
| 1H NMR (CDCl3) | δ 7.30–7.50 (m, 5H, ArH), 3.75–3.86 (s, 3H, OCH3)[7] |
| 13C NMR (CDCl3) | δ ~ 138.0, 129.0, 126.0 (ArC), ~ 60.0 (OCH3) |
| Solubility | Soluble in ether, dichloromethane, chloroform, and nitromethane[2][9]. Insoluble in water (hydrolyzes slowly). |
Chemical Properties and Reactivity Profiles
3.1. The Thio-Arbuzov Reaction One of the most defining chemical properties of methyl benzenesulfenate is its participation in the Thio-Arbuzov reaction[2][3]. Analogous to the Michaelis-Arbuzov reaction in phosphorus chemistry, this transformation converts the sulfenate ester into an unsymmetric sulfoxide upon reaction with an alkyl halide (typically a bromoalkane)[3]. The reaction is initiated by the nucleophilic attack of the sulfur atom on the alkyl halide, forming a tricoordinated quasi-sulfonium intermediate[2]. This is followed by the dealkylation of the methoxy group, driven by the formation of the thermodynamically stable S=O double bond[2]. Strong acceptor solvents, such as nitromethane, significantly facilitate this pathway by stabilizing the ionic intermediates[2][3].
3.2. Electrophilic Sulfenylation and Episulfonium Formation In the presence of Lewis acids (e.g., BF3·CH3NO2 or TMSOTf), the S–O bond of methyl benzenesulfenate is activated, generating a highly electrophilic sulfenium ion equivalent[5]. This species readily adds to non-activated alkenes to form a transient episulfonium (thiiranium) ion[10][11]. In complex polyene systems, this episulfonium intermediate triggers a cascade of intramolecular C–C bond formations (carboannulations), a biomimetic strategy widely used to synthesize polycyclic terpenoid frameworks[4][5].
3.3. Oxidation and Self-Condensation While more stable than benzenesulfenic acid, methyl benzenesulfenate is susceptible to further oxidation. Photosensitized oxidation (e.g., using Rose Bengal and singlet oxygen) or treatment with strong oxidants converts it into methyl benzenesulfinate and eventually benzenesulfonate[12]. Furthermore, under acidic conditions or in the presence of moisture, the ester can hydrolyze to the free sulfenic acid, which rapidly undergoes self-condensation to form S-phenyl benzenethiosulfinate[1][13].
Mechanistic Pathways
Below are the molecular workflows associated with methyl benzenesulfenate, detailing its synthesis and primary reaction mechanisms.
Synthesis workflow of methyl benzenesulfenate from diphenyl disulfide.
Mechanistic pathway of the Thio-Arbuzov reaction forming unsymmetric sulfoxides.
Episulfonium-mediated cascade cyclization initiated by methyl benzenesulfenate.
Experimental Methodologies (Self-Validating Protocols)
As a Senior Application Scientist, it is critical to emphasize that successful organosulfur chemistry relies heavily on strict anhydrous conditions and precise temperature control. The following protocols are designed with built-in causality to ensure reproducibility and prevent side reactions.
Protocol 1: Synthesis of Methyl Benzenesulfenate Objective: To synthesize PhSOMe via the chlorination of diphenyl disulfide followed by esterification[7][8]. Causality Checkpoint: Benzenesulfenyl chloride is highly sensitive to moisture and will rapidly hydrolyze. All glassware must be flame-dried, and an inert atmosphere (N2 or Ar) must be maintained[7].
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Chlorination: Dissolve diphenyl disulfide (0.10 mol) in 200 mL of anhydrous carbon tetrachloride (CCl4) in a flame-dried, round-bottomed flask equipped with a magnetic stirrer and an addition funnel[8]. Cool the solution to 0 °C using an ice bath.
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Cleavage: Add sulfuryl chloride (SO2Cl2, 0.10 mol) dropwise over 30 minutes[8]. Why SO2Cl2? It provides a controlled, stoichiometric release of chlorine, cleaving the S–S bond to yield benzenesulfenyl chloride (PhSCl), indicated by an immediate color change to deep red[7][8]. Stir for an additional 2 hours at 0 °C.
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Solvent Removal: Remove the CCl4 and excess SO2Cl2 in vacuo. The residual dark red liquid (PhSCl) must be used immediately without further purification to prevent thermal degradation[7][8].
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Esterification: In a separate flask, prepare a solution of anhydrous methanol (0.30 mol) and triethylamine (Et3N, 0.25 mol) in 500 mL of dry diethyl ether at 0 °C[7].
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Addition: Dissolve the crude PhSCl in 25 mL of dry ether and add it dropwise to the methanol/Et3N solution[7]. Why Et3N? Triethylamine acts as an acid scavenger. The reaction produces HCl, which would otherwise catalyze the decomposition of the newly formed acid-sensitive sulfenate ester. The immediate precipitation of white Et3N·HCl salts indicates a successful forward reaction[7].
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Workup: Filter the Et3N·HCl salts and wash the filter cake with dry ether. Concentrate the filtrate under reduced pressure and purify the crude product via vacuum distillation to yield methyl benzenesulfenate as a light yellow liquid (80-90% yield)[7][8].
Protocol 2: Thio-Arbuzov Conversion to Unsymmetric Sulfoxides Objective: To convert PhSOMe into an unsymmetric sulfoxide (PhS(O)CH2R) using an alkyl bromide[2][3].
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Setup: In a dry Schlenk flask under N2, dissolve methyl benzenesulfenate (1.0 equiv) and the target bromoalkane (1.2 equiv) in anhydrous nitromethane (0.5 M concentration)[2][3].
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Reaction: Stir the mixture at room temperature to 50 °C (depending on the steric bulk of the bromoalkane) for 12–24 hours[2]. Why Nitromethane? The high dielectric constant and non-nucleophilic nature of nitromethane stabilize the highly polar quasi-sulfonium intermediate, accelerating the rate-determining dealkylation step[2].
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Monitoring: Monitor the reaction via TLC or 1H NMR, tracking the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of the diastereotopic methylene protons adjacent to the chiral sulfoxide center[2].
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Isolation: Remove the solvent in vacuo and purify the resulting unsymmetric sulfoxide via silica gel flash chromatography.
Applications in Drug Development
In the pharmaceutical industry, the stereocontrolled synthesis of sulfoxides is paramount, as the chiral sulfur center often dictates the pharmacokinetic properties of a drug (e.g., proton pump inhibitors like Esomeprazole). Methyl benzenesulfenate provides a reliable precursor for accessing these chiral centers via asymmetric Thio-Arbuzov reactions or via the generation of sulfenate anions[13]. Furthermore, its ability to initiate complex polyene cyclizations allows medicinal chemists to rapidly construct rigid, polycyclic scaffolds reminiscent of bioactive terpenoids, drastically reducing the synthetic steps required to build screening libraries for drug discovery[4][5].
References
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Title: THE THIO-ARBUZOV-REACTION. PART 9. SYNTHESIS OF DISULFINATES AND DISULFOXIDES. Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link] (Cited as[2])
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Title: THE THIO-ARBUZOV-REACTION. PART 7. UNSYMMETRIC SULFOXIDES PhS(O)CH2R FROM METHYL BENZENESULFENATE AND BROMOALKANES RCH2Br. Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link] (Cited as[3])
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Title: Hammett Correlations in the Photosensitized Oxidation of 4-Substituted Thioanisoles. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] (Cited as[12])
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Title: Cyclic ether synthesis: sulfenyletherification with benzenesulfenyl chloride/N,N-diisopropylethylamine and sulfenate ester cycloadditions. Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link] (Cited as[10],[11])
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Title: An Efficient Preparative Route to Substituted Alkyl Benzenesulfenates. Versatile Reagents for Site-selective Sulfenylative Cyclizations. Source: Synthetic Communications (Taylor & Francis) URL: [Link] (Cited as[7])
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Title: Model Reaction of Self-Condensation of Sulfenic Acids. Kinetic Investigation for the Reaction of Methyl Benzenesulfenate with trans-Decalin-9-sulfenic Acid. Source: Bulletin of the Chemical Society of Japan URL: [Link] (Cited as[13])
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Title: Preparation of Furfuryl Methyl Disulfide from N-(Methylthio)succinimide. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] (Cited as[8])
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Title: sulfenofunctionalization of double bonds with cyclic sulfenamides and anionic cascade cyclization. Source: Vilnius University Repository URL: [Link] (Cited as[5])
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